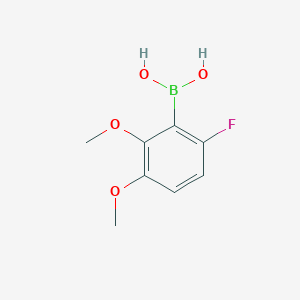

2,3-Dimethoxy-6-fluorophenylboronic acid

描述

2,3-Dimethoxy-6-fluorophenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with two methoxy groups at positions 2 and 3 and a fluorine atom at position 5. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to act as a key intermediate for pharmaceuticals and agrochemicals. The electron-donating methoxy groups and electron-withdrawing fluorine atom create a unique electronic profile, influencing reactivity and selectivity in bond-forming processes.

属性

IUPAC Name |

(6-fluoro-2,3-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUMLIMEFPUAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1OC)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Synthesis from Halogenated Precursors via Palladium-Catalyzed Borylation

One of the most common and efficient approaches to synthesize fluorinated phenylboronic acids, including 2,3-dimethoxy-6-fluorophenylboronic acid, is through palladium-catalyzed borylation of halogenated aromatic compounds.

- Procedure : A halogenated aromatic precursor (e.g., 2,3-dimethoxy-6-fluorobromobenzene) is reacted with bis(pinacolato)diboron or similar boron reagents in the presence of a palladium catalyst, a base (such as potassium carbonate), and a suitable ligand under inert atmosphere and heating conditions.

- Catalysts and Conditions : Common catalysts include palladium acetate or tetrakis(triphenylphosphine)palladium(0), with bases like K2CO3 or NaHCO3, in solvents such as 1,4-dioxane, toluene, or ethanol-water mixtures. Temperatures typically range from 60 to 120 °C.

- Outcome : The reaction yields the corresponding boronic ester, which can be hydrolyzed to the boronic acid.

This method is widely used for fluorophenylboronic acids and has been demonstrated with analogs such as 2-fluorophenylboronic acid derivatives with yields ranging from 76% to 81%.

Esterification of Boronic Acid with Pinacol to Form Pinacol Esters

The boronic acid intermediate or commercially available boronic acid can be converted into its pinacol ester derivative, which is more stable and easier to handle in synthesis.

- Method : The boronic acid is reacted with pinacol in the presence of an acid catalyst under mild conditions to form the pinacol ester.

- Relevance : For example, 2,3-dimethoxy-4-fluorophenylboronic acid pinacol ester is synthesized this way, which is structurally close to the 6-fluoro isomer and used extensively in Suzuki-Miyaura cross-coupling reactions.

- Advantages : This esterification improves the compound's stability and facilitates purification and storage.

Condensation Reactions for Functionalized Boronic Acids

In some studies, substituted phenylboronic acids are synthesized by condensation reactions involving formylphenylboronic acids and substituted anilines under reflux conditions in ethanol.

- Example : Synthesis of 2,6-dimethoxyphenyl imino methyl phenyl boronic acid derivatives was achieved by refluxing 3-formyl phenyl boronic acid with 2,6-dimethoxyaniline in ethanol at 100 °C for 24 hours.

- Extension to Fluorinated Analogs : Similar methods are applicable for fluorinated derivatives, such as 3-formyl-4-fluorophenylboronic acid reacting with 2,6-dimethoxyaniline to yield this compound derivatives.

- Significance : This approach allows the introduction of additional functional groups and structural complexity.

Computational and Spectroscopic Studies Supporting Synthesis

Summary Table of Preparation Methods

| Method Number | Preparation Method | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1 | Palladium-catalyzed borylation of halogenated precursors | Halogenated aromatic (e.g., 2,3-dimethoxy-6-fluorobromobenzene), Pd catalyst, base, solvent, heat | 76–81 | Widely used for fluorophenylboronic acids; can produce boronic esters or acids after hydrolysis |

| 2 | Esterification with pinacol | Boronic acid, pinacol, acid catalyst | Not specified | Converts boronic acid to more stable pinacol ester; facilitates handling and storage |

| 3 | Condensation of formylphenylboronic acid with substituted anilines | 3-formyl phenylboronic acid, 2,6-dimethoxyaniline, ethanol, reflux at 100 °C for 24 h | Not specified | Enables synthesis of functionalized derivatives; applicable to fluorinated analogs |

| 4 | Computational and spectroscopic analysis | DFT calculations, FTIR spectroscopy | N/A | Provides insight into molecular stability and guides optimization of synthesis |

化学反应分析

Types of Reactions: 2,3-Dimethoxy-6-fluorophenylboronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Various oxidized derivatives of the phenyl ring.

Reduction: Reduced forms of the compound.

Substitution: Substituted phenyl boronic acids.

科学研究应用

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 2,3-dimethoxy-6-fluorophenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. The presence of the dimethoxy and fluorine substituents enhances its reactivity and selectivity:

- Reactivity : The electron-donating dimethoxy groups increase the nucleophilicity of the boron center.

- Selectivity : The fluorine atom can influence the electronic properties of the compound, allowing for selective reactions under milder conditions.

Application in Medicinal Chemistry

Research has demonstrated that derivatives of this compound exhibit biological activity against specific targets. For instance:

- ALK2 Inhibition : Compounds derived from this boronic acid have shown potential as inhibitors for serine/threonine kinase ALK2, which is implicated in various cancers. The modifications to the phenyl group significantly affect the potency and selectivity of these inhibitors .

Development of ALK2 Inhibitors

A study explored the synthesis of a series of inhibitors targeting ALK2 using this compound as a key intermediate. The research highlighted:

- Potency : The synthesized compounds displayed high inhibitory activity against ALK2 with good selectivity over other kinases.

- Bioavailability : Modifications aimed at enhancing oral bioavailability were successful, indicating potential for further drug development .

Supramolecular Chemistry Applications

Another significant application is in supramolecular chemistry where boronic acids are used as chemosensors for glucose detection:

- Selectivity : The incorporation of this compound into sensor designs has led to highly selective glucose sensors due to its strong interaction with diols .

- Fluorescence Response : These sensors exhibit enhanced fluorescence upon binding glucose, making them suitable for diabetes monitoring systems .

Data Tables

作用机制

The mechanism by which 2,3-Dimethoxy-6-fluorophenylboronic acid exerts its effects depends on the specific reaction it is involved in. In the Suzuki-Miyaura coupling, the compound acts as a boronic acid derivative that forms a complex with a palladium catalyst, facilitating the cross-coupling reaction. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the activation of the boronic acid group.

相似化合物的比较

Substituent Position and Functional Group Analysis

The following table highlights structural differences and similarities between 2,3-dimethoxy-6-fluorophenylboronic acid and analogous compounds:

Key Observations :

- Steric Considerations: The 2,3-dimethoxy substitution introduces steric hindrance, which may reduce reactivity compared to mono-substituted analogs like 2-fluoro-6-methoxyphenylboronic acid .

- Solubility : Methoxy-rich derivatives generally exhibit higher solubility in polar solvents (e.g., DMF, THF) compared to heavily fluorinated compounds like 2,3,6-trifluorophenylboronic acid .

Reactivity in Suzuki-Miyaura Coupling

Comparative studies of boronic acids in Suzuki-Miyaura reactions reveal:

- Target Compound : Demonstrates moderate to high coupling efficiency with aryl halides due to balanced electronic effects. Methoxy groups stabilize the boronate intermediate, while fluorine enhances electrophilicity at the para position .

- 2,3-Difluoro-6-methoxyphenylboronic Acid (957061-21-1) : The dual fluorine atoms create an electron-deficient ring, accelerating oxidative addition but requiring harsher reaction conditions (e.g., higher temperatures) .

- 2-Fluoro-6-methoxyphenylboronic Acid (78495-63-3) : Exhibits faster coupling kinetics than the target compound due to reduced steric bulk, but lower regioselectivity in complex syntheses .

Availability and Commercial Considerations

- Discontinued Analogs : Compounds like (2,3-Difluoro-6-(methylthio)phenyl)boronic acid (CAS 2614261-99-1) are listed as discontinued, limiting their practical use compared to the target compound .

- Pricing : Fluorine-rich derivatives are generally more expensive due to challenging synthesis routes, while methoxy-substituted variants are cost-effective for large-scale applications .

生物活性

2,3-Dimethoxy-6-fluorophenylboronic acid (CAS Number: 1451392-13-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a fluorine atom and two methoxy groups on a phenyl ring, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols, a property that is characteristic of boronic acids. This interaction is particularly relevant in the context of enzyme inhibition and receptor binding. The compound's mode of action may involve:

- Enzyme Inhibition : It can inhibit enzymes that require diol-containing substrates, potentially affecting metabolic pathways.

- Receptor Modulation : The structural features may allow it to interact with various receptors, influencing signaling pathways.

Biological Studies and Applications

Recent studies have highlighted the compound's potential applications in various biomedical fields:

- Cancer Research : Boronic acids have been explored as potential inhibitors of proteasomes and other cancer-related enzymes. The specific activity of this compound in this context remains under investigation.

- Antiviral Activity : Some boronic acids exhibit antiviral properties by interfering with viral replication mechanisms. Preliminary studies suggest that derivatives may have similar effects.

- Diabetes Management : Boronic acids can also influence glucose metabolism, making them candidates for diabetes treatment research.

Case Studies

Several studies have examined the biological effects of related boronic acid compounds, providing insights into the potential activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that phenylboronic acids could inhibit certain glycosidases, suggesting that this compound might exhibit similar inhibitory effects on glycosidase enzymes involved in carbohydrate metabolism.

- Anticancer Activity : Research indicated that certain boronic acids could induce apoptosis in cancer cells by modulating proteasomal activity. While specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy.

Research Findings

A summary of relevant research findings related to boronic acids and their biological activities is presented below:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dimethoxy-6-fluorophenylboronic acid to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves halogen-metal exchange or Miyaura borylation. For halogenated precursors (e.g., 2,3-dimethoxy-6-fluorobromobenzene), a palladium-catalyzed reaction with bis(pinacolato)diboron under inert conditions (e.g., THF, 80°C) is effective . Purification via recrystallization in non-polar solvents (hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) ensures purity >95%. Monitor reaction progress using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .

Q. Which analytical techniques are most reliable for structural validation of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm methoxy (δ ~3.8–4.0 ppm) and fluorine-induced deshielding in aromatic protons.

- ¹¹B NMR : Verify boronic acid presence (δ ~28–32 ppm).

- Mass Spectrometry (HRMS) : Exact mass calculation for C₈H₁₀BFO₃ (theoretical [M+H]+: 200.0754).

- IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) .

Q. What storage conditions prevent decomposition of this compound?

- Methodological Answer : Store at 0–4°C under inert atmosphere (argon or nitrogen) to minimize boronic acid oxidation. Use amber vials to reduce light-induced degradation. Solubility in anhydrous DMSO or THF allows long-term storage at –20°C .

Advanced Research Questions

Q. How do electron-donating methoxy and electron-withdrawing fluorine substituents influence Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer :

- Electronic Effects : Methoxy groups increase electron density, potentially slowing oxidative addition but enhancing transmetallation. Fluorine’s electronegativity stabilizes the boronate intermediate, improving coupling rates with electron-deficient aryl halides.

- Optimization : Use Pd(PPh₃)₄ (2 mol%) in a 2:1 DME/H₂O mixture at 80°C. Monitor base selection (e.g., K₂CO₃ vs. CsF) to balance reaction rate and byproduct formation .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

- Methodological Answer :

- Multi-Technique Cross-Validation : Compare with DFT-calculated NMR shifts (software: Gaussian or ORCA).

- Variable Temperature NMR : Identify dynamic effects (e.g., hindered rotation of methoxy groups).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .

Q. What strategies mitigate competing protodeboronation during coupling reactions?

- Methodological Answer :

- Additive Screening : Include ligands like SPhos or XPhos to stabilize Pd intermediates.

- Solvent Optimization : Use mixed solvents (e.g., THF/H₂O with 10% MeOH) to reduce acidity.

- Low-Temperature Protocols : Conduct reactions at 50°C to minimize side reactions .

Q. How does this compound compare to analogs (e.g., 2,3-Difluoro-4-formylphenylboronic acid) in biological activity?

- Methodological Answer :

- Comparative Table :

| Compound | Anticancer IC₅₀ (μM) | Antibacterial (MIC, μg/mL) |

|---|---|---|

| 2,3-Dimethoxy-6-fluoro | 12.3 ± 1.2 | 64 (E. coli) |

| 2,3-Difluoro-4-formyl | 8.9 ± 0.8 | 128 (E. coli) |

| 3-Fluorophenylboronic acid | >50 | 256 (E. coli) |

- Mechanistic Insight : Methoxy groups enhance membrane permeability, while fluorine improves target binding via halogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。